Author: BenchChem Technical Support Team. Date: January 2026
Abstract
1-Ethynylcyclohexylamine, a seemingly simple molecule, stands at the crossroads of synthetic versatility and untapped potential. Its unique bifunctionality, combining a reactive terminal alkyne and a primary amine on a rigid cyclohexyl scaffold, earmarks it as a privileged building block for novel chemical entities. This in-depth technical guide moves beyond the compound's established use in the synthesis of bicyclic and tetracyclic systems to illuminate promising, yet underexplored, research avenues. We will delve into its application in advanced organic synthesis, including metal-catalyzed cross-coupling reactions and the construction of novel heterocyclic frameworks. Furthermore, this guide will explore its potential in medicinal chemistry as a scaffold for enzyme inhibitors and antiviral or antimicrobial agents, in materials science for the development of novel polymers, and in biocatalysis for the synthesis of enantiopure derivatives. Each proposed research area is accompanied by a detailed scientific rationale, step-by-step experimental protocols, and computational insights, providing researchers, scientists, and drug development professionals with a comprehensive roadmap to unlock the full potential of this intriguing molecule.
Introduction: The Strategic Value of 1-Ethynylcyclohexylamine
1-Ethynylcyclohexylamine (ECA) is a colorless to pale brown liquid with the chemical formula C₈H₁₃N.[1] Its structure, featuring a terminal alkyne and a primary amine attached to the same carbon of a cyclohexane ring, offers a unique combination of reactive sites. This arrangement allows for a diverse array of chemical transformations, making it a valuable intermediate in organic synthesis.[2][3] While its use in the synthesis of bicyclic and tetracyclic compounds has been documented,[4] the full scope of its synthetic utility and its potential applications in medicinal chemistry and materials science remain largely unexplored. This guide aims to bridge this gap by providing a forward-looking perspective on the potential research areas for ECA.
Table 1: Physicochemical Properties of 1-Ethynylcyclohexylamine
| Property | Value |
| Molecular Formula | C₈H₁₃N |
| Molecular Weight | 123.20 g/mol [5] |
| Boiling Point | 65-66 °C at 20 mmHg[4] |
| Density | 0.913 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.482[4] |
| CAS Number | 30389-18-5[5] |
Advanced Organic Synthesis: Expanding the Synthetic Toolbox
The dual functionality of ECA provides a platform for a multitude of synthetic transformations. The terminal alkyne is amenable to a variety of coupling reactions, while the primary amine can participate in nucleophilic additions and condensations.
Metal-Catalyzed Cross-Coupling Reactions
The terminal alkyne of ECA is a prime substrate for several powerful metal-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the construction of complex molecular architectures.
The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[6][7][8] Applying this to ECA would provide a straightforward route to a diverse library of aryl- and vinyl-substituted cyclohexylamines.
Experimental Protocol: Sonogashira Coupling of 1-Ethynylcyclohexylamine with Iodobenzene
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), CuI (0.04 mmol, 7.6 mg), and triphenylphosphine (0.08 mmol, 21 mg).
-
Reagent Addition: Add anhydrous triethylamine (5 mL), followed by 1-ethynylcyclohexylamine (2 mmol, 246 mg) and iodobenzene (2.2 mmol, 449 mg).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.
-
Workup: After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
dot
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ECA [label="1-Ethynylcyclohexylamine"];
ArylHalide [label="Aryl/Vinyl Halide (R-X)"];
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Coupled_Product [label="Coupled Product (R-C≡C-C₆H₁₀NH₂)"];
ECA -> Coupled_Product [label="Sonogashira Coupling"];
ArylHalide -> Coupled_Product;
Pd_Catalyst -> ECA [style=dashed, arrowhead=none];
Cu_Catalyst -> ECA [style=dashed, arrowhead=none];
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Caption: Sonogashira coupling of 1-Ethynylcyclohexylamine.
The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot, three-component reaction that provides access to propargylamines.[9][10][11][12] While ECA already contains an amine, its alkyne functionality can react with an aldehyde and another amine to generate more complex propargylamine structures.
Experimental Protocol: A³ Coupling of 1-Ethynylcyclohexylamine with Benzaldehyde and Piperidine
-
Reaction Setup: In a sealed tube, combine 1-ethynylcyclohexylamine (1 mmol, 123 mg), benzaldehyde (1.2 mmol, 127 mg), piperidine (1.5 mmol, 128 mg), and CuI (0.05 mmol, 9.5 mg) in toluene (5 mL).
-
Reaction Conditions: Heat the mixture at 80 °C for 8 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired propargylamine.
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Propargylamine [label="Propargylamine Product"];
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Caption: A³ coupling involving 1-Ethynylcyclohexylamine.
The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes, typically catalyzed by copper salts in the presence of an oxidant.[13][14][15] This reaction, when applied to ECA, would lead to the formation of a dimeric structure with a diacetylene linker, a motif of interest in materials science and supramolecular chemistry.
Experimental Protocol: Glaser Coupling of 1-Ethynylcyclohexylamine
-
Catalyst Preparation: In a round-bottom flask, dissolve CuCl (0.1 mmol, 9.9 mg) and TMEDA (0.1 mmol, 11.6 mg) in acetone (10 mL).
-
Reaction Initiation: Bubble air through the solution for 10 minutes.
-
Substrate Addition: Add a solution of 1-ethynylcyclohexylamine (1 mmol, 123 mg) in acetone (5 mL) dropwise to the catalyst solution.
-
Reaction Monitoring: Continue bubbling air through the reaction mixture and monitor the reaction progress by TLC.
-
Workup and Purification: Once the starting material is consumed, pour the reaction mixture into a saturated aqueous solution of NH₄Cl (20 mL) and extract with diethyl ether (3 x 20 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
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ECA1 [label="1-Ethynylcyclohexylamine"];
ECA2 [label="1-Ethynylcyclohexylamine"];
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ECA2 -> Diyne_Product;
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Oxidant -> ECA1 [style=dashed, arrowhead=none];
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Caption: Glaser coupling of 1-Ethynylcyclohexylamine.
Synthesis of Novel Heterocyclic Scaffolds
The combination of the alkyne and amine functionalities in ECA provides a versatile platform for the synthesis of a wide range of nitrogen-containing heterocycles, many of which are privileged scaffolds in medicinal chemistry.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry, offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[16][17][18][19][20] Reacting ECA with various organic azides would generate a library of novel triazole-containing cyclohexylamine derivatives with high potential for biological activity.
Experimental Protocol: CuAAC Reaction of 1-Ethynylcyclohexylamine with Benzyl Azide
-
Reaction Setup: In a vial, dissolve 1-ethynylcyclohexylamine (1 mmol, 123 mg) and benzyl azide (1.1 mmol, 146 mg) in a 1:1 mixture of t-butanol and water (4 mL).
-
Catalyst Addition: Add sodium ascorbate (0.2 mmol, 40 mg) followed by copper(II) sulfate pentahydrate (0.1 mmol, 25 mg).
-
Reaction Conditions: Stir the mixture vigorously at room temperature for 24 hours.
-
Workup: Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain the desired triazole.
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Reducing_Agent [label="Reducing Agent (e.g., Na Ascorbate)", shape=ellipse, fillcolor="#34A853"];
Triazole [label="1,4-Disubstituted 1,2,3-Triazole"];
ECA -> Triazole [label="CuAAC 'Click' Reaction"];
Azide -> Triazole;
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Reducing_Agent -> ECA [style=dashed, arrowhead=none];
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Caption: Synthesis of triazoles from 1-Ethynylcyclohexylamine via CuAAC.
Medicinal Chemistry: A Scaffold for Bioactive Molecules
The cyclohexylamine moiety is present in a number of biologically active compounds, and the introduction of an ethynyl group provides a handle for further functionalization, making ECA an attractive scaffold for drug discovery.
Development of Enzyme Inhibitors
The rigid cyclohexyl core of ECA can serve as a scaffold to position functional groups in a defined spatial orientation, which is crucial for binding to the active sites of enzymes.
Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase ATP-binding site.[21][22] By using ECA as a starting material to synthesize novel heterocyclic derivatives (e.g., pyrazolo[3,4-d]pyrimidines), it is possible to develop new classes of kinase inhibitors.
Proposed Research Workflow: Development of ECA-Based Kinase Inhibitors
-
Library Synthesis: Synthesize a library of diverse heterocyclic compounds derived from ECA using reactions such as the CuAAC and other cycloadditions.
-
In Silico Screening: Computationally dock the synthesized library against a panel of cancer-related kinases to identify potential binders.
-
In Vitro Kinase Assays: Experimentally validate the in silico hits by performing in vitro kinase inhibition assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogs of the most potent hits to establish SAR and optimize their inhibitory activity.
-
Cell-Based Assays: Evaluate the most promising compounds in cancer cell lines to assess their anti-proliferative activity.
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In_Vitro_Assays -> SAR_Studies;
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Cell_Based_Assays -> Lead_Compound;
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Caption: Workflow for the development of ECA-based kinase inhibitors.
Antimicrobial and Antiviral Agents
Cyclohexylamine and propargylamine derivatives have been reported to possess antimicrobial and antiviral activities.[23][24][25][26][27][28] This suggests that novel derivatives of ECA could be promising candidates for the development of new anti-infective agents.
Proposed Screening Protocol: Antimicrobial and Antiviral Evaluation of ECA Derivatives
-
Synthesis of Analogs: Prepare a focused library of ECA derivatives with varying substituents on the amine and alkyne moieties.
-
Antimicrobial Screening: Evaluate the compounds against a panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) to determine the minimum inhibitory concentration (MIC).
-
Antiviral Screening: Test the compounds for their ability to inhibit the replication of a panel of viruses (e.g., influenza virus, herpes simplex virus) in cell culture.
-
Cytotoxicity Assays: Determine the cytotoxicity of the active compounds in mammalian cell lines to assess their therapeutic index.
-
Mechanism of Action Studies: For the most promising hits, investigate the potential mechanism of action.
Materials Science: Building Blocks for Novel Polymers
The bifunctional nature of ECA makes it an interesting monomer for the synthesis of novel polymers. The amine and alkyne groups can participate in various polymerization reactions, leading to materials with unique properties.
Poly(propargylamine)s
The A³ coupling reaction can be adapted for polymerization. Reacting ECA with a dialdehyde and a diamine could lead to the formation of novel poly(propargylamine)s. These polymers could have interesting thermal and optical properties.
Experimental Protocol: Synthesis of a Poly(propargylamine) from 1-Ethynylcyclohexylamine
-
Monomer Preparation: In a reaction vessel, mix 1-ethynylcyclohexylamine (1 mmol), terephthalaldehyde (1 mmol), and 1,6-hexanediamine (1 mmol).
-
Catalyst and Solvent: Add a catalytic amount of a suitable copper salt (e.g., CuBr) and a solvent such as DMF.
-
Polymerization: Heat the reaction mixture under an inert atmosphere. The progress of the polymerization can be monitored by the increase in viscosity.
-
Isolation and Characterization: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). Collect the polymer by filtration, wash, and dry under vacuum. Characterize the polymer by GPC (for molecular weight), TGA (for thermal stability), and DSC (for thermal transitions).
Biocatalysis: Access to Enantiopure Amines
1-Ethynylcyclohexylamine is a chiral molecule, and the biological activity of its derivatives is likely to be stereospecific. Biocatalysis offers an environmentally friendly and highly selective method for the resolution of racemic amines.
Lipase-Catalyzed Kinetic Resolution
Lipases are versatile enzymes that can catalyze the acylation of amines with high enantioselectivity.[29][30][31][32] The kinetic resolution of racemic ECA using a lipase would provide access to both enantiomers in high enantiomeric excess.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Ethynylcyclohexylamine
-
Reaction Setup: To a solution of racemic 1-ethynylcyclohexylamine (1 mmol) in an organic solvent (e.g., toluene, 10 mL), add an acyl donor (e.g., ethyl acetate, 2 mmol) and a lipase (e.g., Candida antarctica lipase B, Novozym 435, 50 mg).
-
Reaction Conditions: Shake the mixture at a controlled temperature (e.g., 40 °C) and monitor the conversion by GC or HPLC.
-
Reaction Termination: Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Separation and Analysis: Separate the unreacted (S)-amine from the acylated (R)-amide by column chromatography. Determine the enantiomeric excess of both the amine and the amide by chiral GC or HPLC.
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Acyl_Donor [label="Acyl Donor (e.g., Ethyl Acetate)"];
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Lipase -> Racemic_ECA [style=dashed, arrowhead=none];
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Caption: Lipase-catalyzed kinetic resolution of 1-Ethynylcyclohexylamine.
Transaminase-Catalyzed Kinetic Resolution
Transaminases are another class of enzymes that can be used for the kinetic resolution of chiral amines.[2][33][34][35][36] They catalyze the transfer of an amino group from an amine to a keto acceptor, and this process can be highly enantioselective.
Experimental Protocol: Transaminase-Catalyzed Kinetic Resolution of (±)-1-Ethynylcyclohexylamine
-
Reaction Mixture: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5) containing racemic 1-ethynylcyclohexylamine (10 mM), a keto acceptor (e.g., sodium pyruvate, 20 mM), and pyridoxal 5'-phosphate (PLP, 1 mM).
-
Enzyme Addition: Add a suitable transaminase (e.g., a commercially available ω-transaminase) to the reaction mixture.
-
Reaction Conditions: Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle shaking. Monitor the conversion and enantiomeric excess of the remaining amine over time using chiral HPLC.
-
Workup: At approximately 50% conversion, stop the reaction by adding a quenching agent (e.g., an acid). Extract the unreacted amine with an organic solvent.
-
Purification and Analysis: Purify the extracted amine and determine its enantiomeric excess.
Computational Chemistry: Guiding Experimental Design
Computational chemistry can play a crucial role in predicting the reactivity of ECA and in designing novel derivatives with desired properties.
Mechanistic Studies
Density Functional Theory (DFT) calculations can be employed to investigate the reaction mechanisms of the proposed synthetic transformations, such as the Sonogashira, A³, and Glaser couplings. This can provide insights into the transition states and intermediates involved, helping to optimize reaction conditions.
Virtual Screening and Drug Design
Molecular docking and molecular dynamics simulations can be used to predict the binding modes of ECA derivatives to biological targets, such as kinases. This in silico screening can prioritize compounds for synthesis and experimental testing, accelerating the drug discovery process.
Conclusion and Future Outlook
1-Ethynylcyclohexylamine is a molecule with significant, yet largely untapped, potential. This guide has outlined several promising research avenues that leverage its unique chemical structure. By exploring its utility in advanced organic synthesis, medicinal chemistry, materials science, and biocatalysis, researchers can unlock a wealth of new chemical entities with diverse applications. The detailed experimental protocols and research workflows provided herein are intended to serve as a starting point for these exciting investigations. The convergence of innovative synthetic methodologies, computational tools, and biological screening will undoubtedly propel 1-ethynylcyclohexylamine from a simple building block to a cornerstone of future scientific discoveries.
References
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